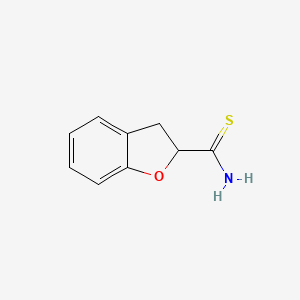![molecular formula C19H24ClN7O B13587996 N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyrazolopyridine core, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole is then coupled with a phenylmethyl group. The pyrazolopyridine core is synthesized separately and then linked to the triazole-phenylmethyl intermediate through an amide bond formation. The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The purification process typically involves recrystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazolopyridine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicine, N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride is being explored for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrazolopyridine rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can affect various cellular pathways and processes, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide
- N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide sulfate
Uniqueness
The hydrochloride form of this compound is unique due to its enhanced solubility and stability compared to other salt forms. This makes it more suitable for certain applications, such as in pharmaceutical formulations where solubility is a critical factor.
Propriétés
Formule moléculaire |
C19H24ClN7O |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N7O.ClH/c1-13-4-2-7-17-9-18(23-26(13)17)19(27)21-11-14-5-3-6-16(8-14)25-12-15(10-20)22-24-25;/h3,5-6,8-9,12-13H,2,4,7,10-11,20H2,1H3,(H,21,27);1H |
Clé InChI |
UAYBBKDAOSIJAI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=CC(=NN12)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
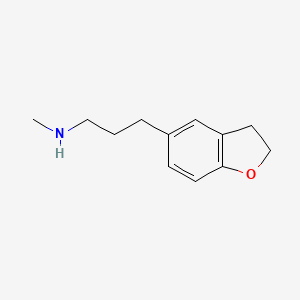

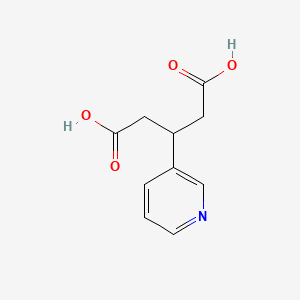

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
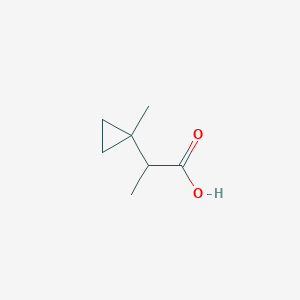
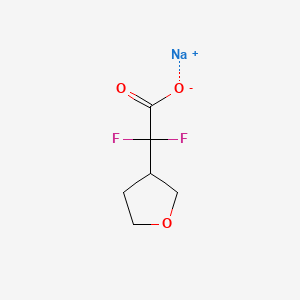
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B13587963.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

